RG108

Descripción general

Descripción

Es una molécula pequeña que ha ganado considerable atención debido a su capacidad para inhibir la metilación del ADN, una modificación epigenética crucial involucrada en la regulación de la expresión génica y la estabilidad del genoma . RG108 ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en el campo de la investigación del cáncer y la terapia epigenética .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de RG108 implica la reacción de L-triptófano con anhídrido ftálico. El proceso generalmente incluye los siguientes pasos:

Reacción de condensación: El L-triptófano se hace reaccionar con anhídrido ftálico en presencia de un solvente adecuado, como ácido acético o dimetilformamida (DMF).

Calentamiento: La mezcla de reacción se calienta para facilitar la formación del compuesto N-ftalil-L-triptófano.

Purificación: El producto bruto se purifica utilizando técnicas como la recristalización o la cromatografía para obtener this compound puro.

Métodos de producción industrial: Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, el enfoque general implicaría ampliar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, el uso de solventes y las técnicas de purificación para garantizar un alto rendimiento y pureza del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: RG108 principalmente experimenta reacciones relacionadas con su función como inhibidor de la ADN metiltransferasa. Estas reacciones incluyen:

Unión a la ADN metiltransferasa: This compound se une directamente al sitio activo de las enzimas ADN metiltransferasa, inhibiendo su actividad.

Modulación epigenética: Al inhibir la ADN metiltransferasa, this compound induce la desmetilación del ADN genómico, lo que lleva a la reactivación de genes silenciados epigenéticamente.

Reactivos y condiciones comunes:

Reactivos: L-triptófano, anhídrido ftálico, ácido acético, dimetilformamida (DMF).

Condiciones: Calentar la mezcla de reacción, seguido de técnicas de purificación como la recristalización o la cromatografía.

Principales productos formados: El producto principal formado a partir de la síntesis de this compound es N-ftalil-L-triptófano. En los sistemas biológicos, this compound induce la desmetilación del ADN, lo que lleva a la reactivación de genes supresores de tumores y otros genes silenciados epigenéticamente .

Aplicaciones Científicas De Investigación

RG108 tiene una amplia gama de aplicaciones de investigación científica, que incluyen, entre otras:

Investigación del cáncer: This compound ha sido estudiado por su potencial para reactivar genes supresores de tumores al inhibir la ADN metiltransferasa, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer.

Terapia epigenética: This compound se utiliza para estudiar los efectos de la metilación y desmetilación del ADN en la expresión génica y la estabilidad del genoma.

Neurobiología: This compound ha sido investigado por su potencial para modular cambios epigenéticos en trastornos neurológicos.

Investigación de células madre: This compound se ha utilizado para mejorar la reprogramación de células somáticas en células madre pluripotentes inducidas (iPSC).

Mecanismo De Acción

RG108 ejerce sus efectos uniéndose directamente al sitio activo de las enzimas ADN metiltransferasa, inhibiendo así su actividad. Esta inhibición evita la metilación de residuos de citosina en el ADN, lo que lleva a la desmetilación del ADN genómico . El proceso de desmetilación da como resultado la reactivación de genes silenciados epigenéticamente, incluidos los genes supresores de tumores . This compound se dirige específicamente a la ADN metiltransferasa 1 (DNMT1), que juega un papel crucial en el mantenimiento de los patrones de metilación del ADN durante la replicación del ADN .

Comparación Con Compuestos Similares

RG108 es único entre los inhibidores de la ADN metiltransferasa debido a su estructura no nucleósida y su mecanismo de acción específico. Compuestos similares incluyen:

La estructura no nucleósida de this compound le permite inhibir la ADN metiltransferasa sin causar el atrapamiento covalente de la enzima, lo que la convierte en una herramienta valiosa para estudiar las modificaciones epigenéticas y las posibles aplicaciones terapéuticas .

Actividad Biológica

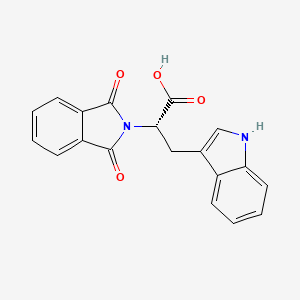

RG108, chemically known as 2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl) propanoic acid, is a non-nucleoside inhibitor of DNA methyltransferases (DNMTs). It has garnered attention for its potential therapeutic applications in epigenetic modulation, particularly in enhancing stem cell potency and reactivating silenced tumor suppressor genes. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various cell types, and implications for therapeutic use.

This compound functions primarily by inhibiting the activity of DNMTs, enzymes responsible for adding methyl groups to DNA. This methylation typically suppresses gene expression, particularly of tumor suppressor genes. By blocking DNMTs, this compound leads to a decrease in global DNA methylation levels and promotes the expression of genes associated with pluripotency and differentiation.

Effects on Stem Cells

Case Study: Human Bone Marrow-Derived Mesenchymal Stem Cells (hBMSCs)

A study investigated the effects of this compound on hBMSCs, focusing on its ability to enhance markers associated with stemness. The cells were treated with this compound at concentrations ranging from 50 μM to 1.6 mM over seven days. Key findings included:

- Cell Viability and Apoptosis : this compound did not adversely affect cell viability or induce apoptosis at 50 μM.

- DNMT Activity : A significant reduction in DNMT activity (75% decrease) was observed alongside a 42% reduction in global DNA methylation levels.

- Gene Expression : The expression of pluripotency markers NANOG and OCT4 was significantly upregulated, indicating that this compound effectively promotes an epigenetic shift towards a more stem-like state in hBMSCs .

| Concentration (μM) | DNMT Activity Reduction (%) | Global Methylation Reduction (%) | NANOG Expression Change (%) | OCT4 Expression Change (%) |

|---|---|---|---|---|

| 50 | 75 | 42 | Significant Upregulation | Significant Upregulation |

| 100 | Not reported | Not reported | Not reported | Not reported |

| 400 | Not reported | Not reported | Not reported | Not reported |

Impact on Memory and Learning

In addition to its effects on stem cells, this compound has been studied for its impact on memory and learning. In a recent experiment involving snails, this compound administration resulted in impaired long-term memory (LTM). However, this impairment was reversible, suggesting that the compound's effects on memory may be temporary and dependent on dosage and timing .

Experimental Findings

- Memory Testing : Snails injected with this compound exhibited significantly lower withdrawal responses compared to control groups, indicating impaired memory retention.

- Reversibility : The impairment in memory was reversible within a specified timeframe post-treatment.

Applications in Cancer Research

This compound has shown promise in cancer research by reactivating epigenetically silenced tumor suppressor genes in various human cancer cell lines. This reactivation occurs without detectable toxicity to the cells. The compound enhances the efficiency of induced pluripotent stem cell (iPS) generation, making it a valuable tool in regenerative medicine and cancer therapy .

Summary of Research Findings

The following table summarizes key research findings related to this compound's biological activity across different studies:

Propiedades

IUPAC Name |

(2S)-2-(1,3-dioxoisoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4/c22-17-13-6-1-2-7-14(13)18(23)21(17)16(19(24)25)9-11-10-20-15-8-4-3-5-12(11)15/h1-8,10,16,20H,9H2,(H,24,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTXLHAHLXOAKV-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CNC4=CC=CC=C43)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017660 | |

| Record name | (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48208-26-0 | |

| Record name | RG108 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048208260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.